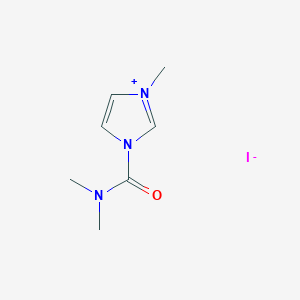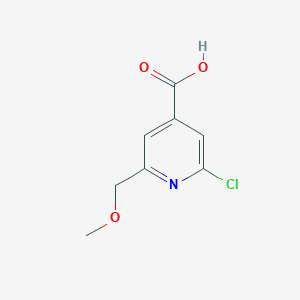![molecular formula C9H19NO2 B13156580 [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol: is an organic compound with a unique structure that includes an oxane ring substituted with aminomethyl and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol typically involves the reaction of 2,6-dimethyloxan with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. These derivatives could act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxymethyl group can participate in redox reactions, altering the oxidative state of the target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- [4-(Aminomethyl)-2,6-dimethylphenoxy]methanol
- [4-(Aminomethyl)-2,6-dimethylphenyl]methanol
- [4-(Aminomethyl)-2,6-dimethylpyridin-4-yl]methanol
Comparison: Compared to these similar compounds, [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol has a unique oxane ring structure, which imparts different chemical and physical properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
[4-(aminomethyl)-2,6-dimethyloxan-4-yl]methanol |
InChI |
InChI=1S/C9H19NO2/c1-7-3-9(5-10,6-11)4-8(2)12-7/h7-8,11H,3-6,10H2,1-2H3 |
Clé InChI |
ZURWYCCVMWOIIY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(O1)C)(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






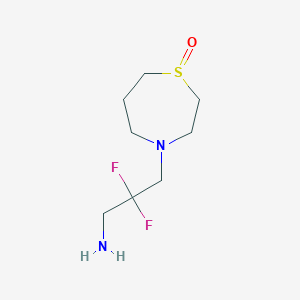
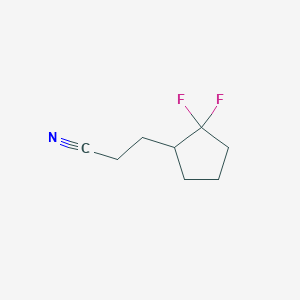
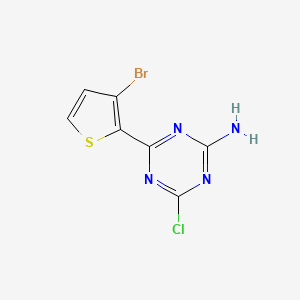

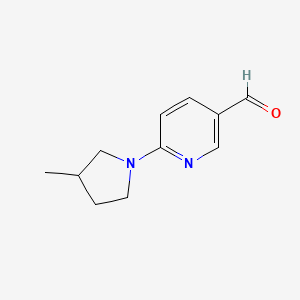
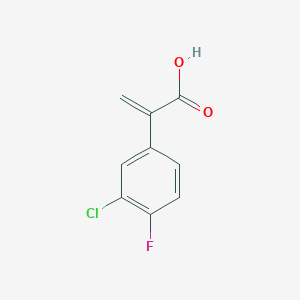
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)
